(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate
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Overview
Description
(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[1,2-c]oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hexahydropyrrolo[1,2-c]oxazole ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the phenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where a phenyl group is introduced onto the ring system.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s unique structure allows it to interact with these targets in a highly specific manner, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R,7aS)-5-oxo-7a-phenylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate: This compound has a similar ring structure but includes a thiazole ring instead of an oxazole ring.
(3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is a key intermediate in the synthesis of rosuvastatin, a lipid-lowering drug.
Uniqueness
(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate is unique due to its specific ring structure and the presence of both a phenyl group and a methyl ester. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl (3R,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-14(17)11-7-10-8-19-13(15(10)12(11)16)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11?,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEWUMPGZRYRBN-CCQDYZPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COC(N2C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2CO[C@@H](N2C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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